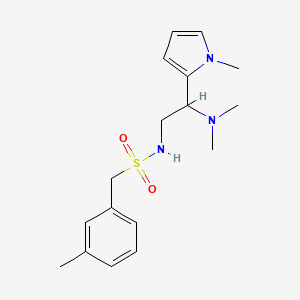

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-14-7-5-8-15(11-14)13-23(21,22)18-12-17(19(2)3)16-9-6-10-20(16)4/h5-11,17-18H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORMUYKUKVZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CN2C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by its molecular formula and a molecular weight of 335.5 g/mol. The structural features include a dimethylamino group and a pyrrole moiety, which are known to influence biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.5 g/mol |

| CAS Number | 1049373-36-5 |

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, a related compound demonstrated significant efficacy against Aspergillus fumigatus, increasing the survival rate of infected mice by 60% at a dosage of 200 mg/kg body weight, while showing low toxicity to RAW cells at concentrations up to 312.5 μg/ml .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cancer cell lines. A notable finding is that certain derivatives containing similar structural motifs showed enhanced cytotoxicity in MCF-7 breast cancer cells, indicating potential applications in cancer therapy .

The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors associated with tumor growth and inflammation. For example, studies suggest that these compounds may modulate signaling pathways involved in apoptosis and cell proliferation, potentially leading to therapeutic effects in cancer treatment.

Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of related compounds, it was found that treatment with a specific derivative significantly reduced fungal load in infected tissues. The effective dose for achieving a 50% survival rate was determined through probit analysis, highlighting the compound's potential as an antifungal agent .

Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with halogen substituents exhibited markedly higher cytotoxicity compared to their non-substituted counterparts. This suggests that modifications to the molecular structure can enhance therapeutic efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with structural variations in aromatic substituents, heterocyclic rings, and side chains. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Functional Group Analysis

- Aromatic Substituents: The m-tolyl group in the target compound provides moderate lipophilicity compared to 2-chlorophenyl (higher lipophilicity, ) or 4-methoxy-2-methylphenyl (increased polarity, ).

Heterocyclic Moieties :

- 1-Methylpyrrole (target compound) vs. 1-methylindole (): Indole’s larger aromatic system may improve binding to hydrophobic pockets, while pyrrole offers a smaller footprint for selective interactions.

- Bis-indole systems in USP-related compounds () suggest dimeric interactions, likely increasing steric hindrance and reducing bioavailability.

- Side Chains: The dimethylaminoethyl group is conserved across most compounds, suggesting its role in cationic interactions (e.g., with aspartate/glutamate residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.